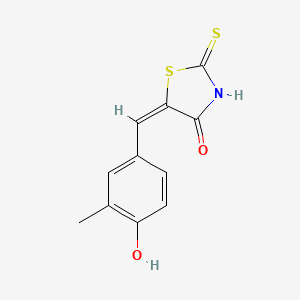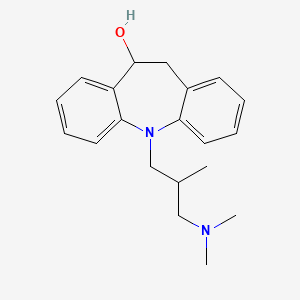
(2S)-1-nitrosopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) typically involves the nitrosation of L-proline derivatives. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid, like hydrochloric acid, to facilitate the formation of the nitroso group . The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) has several applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosamine-related research.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the context of drug impurities and degradation products.
Industry: Utilized in quality control processes for the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) involves its interaction with biological molecules through its nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can result in modifications of biological molecules, potentially affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitroso-Methyl-L-Proline: Similar in structure but with a methyl group instead of a hydrogen atom on the pyrrolidine ring.
N-Nitroso-L-Proline: Lacks the carboxamide group present in 2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci).
Uniqueness
2-Pyrrolidinecarboxamide, 1-nitroso-, (S)-(9ci) is unique due to its specific structural features, including the presence of both a nitroso group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(2S)-1-nitrosopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c6-5(9)4-2-1-3-8(4)7-10/h4H,1-3H2,(H2,6,9)/t4-/m0/s1 |
Clave InChI |
MDITUBMLGCNJBG-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](N(C1)N=O)C(=O)N |
SMILES canónico |
C1CC(N(C1)N=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)

![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)


